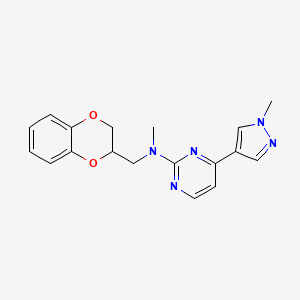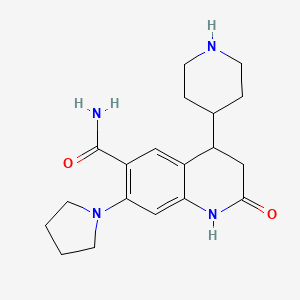![molecular formula C17H28N2O3 B4533897 1-{2-[(4aS*,8aS*)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-4,4-dimethyl-2-pyrrolidinone](/img/structure/B4533897.png)
1-{2-[(4aS*,8aS*)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-2-oxoethyl}-4,4-dimethyl-2-pyrrolidinone
Beschreibung
Synthesis Analysis
The synthesis of isoquinoline derivatives can be accomplished through a variety of methods. One efficient approach involves a three-component cascade reaction of aryl ketones, hydroxylamine, and alkynes. This method enables the rapid assembly of multisubstituted isoquinolines and heterocycle-fused pyridines from readily available substrates (Zheng et al., 2012). Additionally, pyrrolo[2,1-a]isoquinoline derivatives have been synthesized from 2-aryl-pyrrolidines and alkynes through an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization domino process (Luo et al., 2023).
Molecular Structure Analysis
The molecular structure and the stereochemistry of such complex molecules are crucial for their reactivity and properties. For instance, the two-dimensional NMR spectral assignment and the X-ray structural determination have been reported for certain derivatives, providing insights into their molecular configurations (Shiotani et al., 1988).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, highlighting their versatility. For example, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates offers a facile synthetic protocol for pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives (Lu & Shi, 2007). Another example is the modification of pyrrolo[2,1-a]isoquinolines via methylenation, leading to methylene-bridged derivatives with significant yields (Li et al., 2022).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Detailed structural analyses, like the crystal structure determination of certain derivatives, provide valuable information for understanding these properties (Yıldırım et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are critical for the application of isoquinoline derivatives. For instance, the synthesis and analgesic activity study of certain derivatives indicate the potential for pharmaceutical applications, underlining the importance of understanding their chemical behavior (Denislamova et al., 2012).
Eigenschaften
IUPAC Name |
1-[2-[(4aS,8aS)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-2-oxoethyl]-4,4-dimethylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-16(2)9-14(20)19(12-16)11-15(21)18-8-7-17(22)6-4-3-5-13(17)10-18/h13,22H,3-12H2,1-2H3/t13-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRXKJPNORDISO-GUYCJALGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N(C1)CC(=O)N2CCC3(CCCCC3C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)N(C1)CC(=O)N2CC[C@]3(CCCC[C@H]3C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[2-(4-morpholinylmethyl)phenyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B4533824.png)
![4-phenyl-5-{[1-(tetrahydro-2H-pyran-2-ylcarbonyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4533842.png)
![8-(2-methoxy-6-methylbenzoyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4533853.png)
![3-({4-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-1-indanone](/img/structure/B4533861.png)
![methyl 1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-L-prolinate](/img/structure/B4533869.png)
![3-chloro-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4533875.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B4533877.png)
![(2,1,3-benzoxadiazol-4-ylmethyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B4533879.png)

![(1R,9aR)-1-({methyl[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4533890.png)
![N-(3,4-dimethylphenyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-piperidinamine](/img/structure/B4533913.png)
![4-(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B4533916.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3,4-difluorobenzyl)-4-piperidinyl]propanamide](/img/structure/B4533930.png)